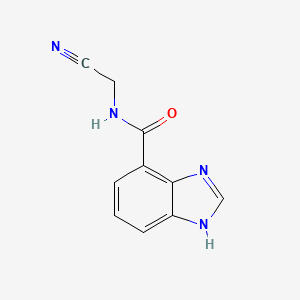

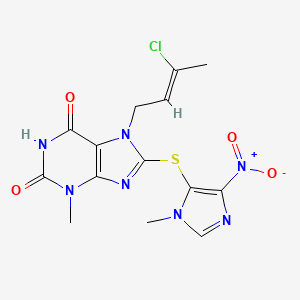

![molecular formula C16H14N2O3 B2679634 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929971-61-9](/img/structure/B2679634.png)

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It’s a member of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid”, has been achieved through various methods. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound has been explored for its potential in creating new therapeutic agents. For example, studies have demonstrated the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds begin with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines. Despite not displaying significant antisecretory activity in models, some demonstrated notable cytoprotective properties (Starrett et al., 1989).

Bio-imaging Applications

In the field of bio-imaging, derivatives of benzoic acid have been tailored to self-assemble with lanthanide ions, forming neutral bimetallic helicates. These complexes are significant for their luminescence properties, which can be utilized in bio-imaging probes. The conditional stability and the ability to sensitize the luminescence of Eu(III) and Tb(III) in aerated water at physiological pH make these compounds particularly interesting for in-cellulo luminescence imaging (Chauvin et al., 2008).

Antimicrobial and Molluscicidal Activity

Research into the antimicrobial and molluscicidal activity of prenylated benzoic acid derivatives, isolated from plant sources, has indicated significant bioactivity. These studies not only expand our understanding of natural product chemistry but also offer insights into developing new agents for controlling harmful organisms (Orjala et al., 1993).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid, have been studied for their potential as corrosion inhibitors. These compounds exhibit the ability to suppress the corrosion of metals in acidic environments, a property that can be leveraged in industrial applications to enhance the lifespan and integrity of metal structures (Khaled, 2003).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” and similar compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could also be a focus .

Propiedades

IUPAC Name |

3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVWRNDUJLGJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)

![(2R,3S,5S,10S,13S,14R,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/no-structure.png)

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)

![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)